molecular formula C16H12O3 B14336664 (2H-1,3-Benzodioxol-5-yl)(4-ethenylphenyl)methanone CAS No. 109549-43-1

(2H-1,3-Benzodioxol-5-yl)(4-ethenylphenyl)methanone

Cat. No.: B14336664
CAS No.: 109549-43-1
M. Wt: 252.26 g/mol
InChI Key: YVRMAWDCJUJSSM-UHFFFAOYSA-N
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Description

(2H-1,3-Benzodioxol-5-yl)(4-ethenylphenyl)methanone is an organic compound that features a benzodioxole ring fused with a phenyl group containing an ethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2H-1,3-Benzodioxol-5-yl)(4-ethenylphenyl)methanone typically involves the reaction of 1,3-benzodioxole derivatives with 4-ethenylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or toluene to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2H-1,3-Benzodioxol-5-yl)(4-ethenylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2H-1,3-Benzodioxol-5-yl)(4-ethenylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2H-1,3-Benzodioxol-5-yl)(4-ethenylphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
  • 2-(1,3-Benzodioxol-5-yl)ethanol

Uniqueness

(2H-1,3-Benzodioxol-5-yl)(4-ethenylphenyl)methanone is unique due to its ethenyl substituent on the phenyl ring, which imparts distinct chemical and biological properties compared to other benzodioxole derivatives. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

109549-43-1

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-(4-ethenylphenyl)methanone

InChI

InChI=1S/C16H12O3/c1-2-11-3-5-12(6-4-11)16(17)13-7-8-14-15(9-13)19-10-18-14/h2-9H,1,10H2

InChI Key

YVRMAWDCJUJSSM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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